Welcome to the BenchChem Online Store!
molecular formula C10H17NO6 B3034097 Boc-D-Asp-OMe CAS No. 137130-65-5

Boc-D-Asp-OMe

Cat. No. B3034097
M. Wt: 247.24 g/mol
InChI Key: IWFIVTBTZUCTQH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08278329B2

Procedure details

2.0 g (6.18 mmol) of 4-(benzyloxy)-2-[(t-butoxycarbonyl)amino]-4-oxobutanoic acid was dissolved in a solvent mixture of 6 ml of methanol and 12 ml of toluene. 3.7 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the obtained solution and they were stirred for 3 hours. Additional 0.5 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the reaction mixture and they were stirred for 1 hour. The solvent was evaporated under reduced pressure. The residue was dissolved in 20 ml of ethanol. 2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they were stirred in hydrogen gas atmosphere for 19 hours. After the filtration, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
trimethylsilyldiazomethane hexane
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
trimethylsilyldiazomethane hexane
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:23])[CH2:10][CH:11]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:12]([OH:14])=[O:13])C1C=CC=CC=1.[CH3:24][Si](C=[N+]=[N-])(C)C.CCCCCC>CO.C1(C)C=CC=CC=1>[C:19]([O:18][C:16]([NH:15][CH:11]([C:12]([O:14][CH3:24])=[O:13])[CH2:10][C:9]([OH:8])=[O:23])=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
trimethylsilyldiazomethane hexane
Quantity
3.7 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-].CCCCCC
Step Three
Name
trimethylsilyldiazomethane hexane
Quantity
0.5 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-].CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
were stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 ml of ethanol
ADDITION
Type
ADDITION
Details
2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they
STIRRING
Type
STIRRING
Details
were stirred in hydrogen gas atmosphere for 19 hours
Duration
19 h
FILTRATION
Type
FILTRATION
Details
After the filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08278329B2

Procedure details

2.0 g (6.18 mmol) of 4-(benzyloxy)-2-[(t-butoxycarbonyl)amino]-4-oxobutanoic acid was dissolved in a solvent mixture of 6 ml of methanol and 12 ml of toluene. 3.7 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the obtained solution and they were stirred for 3 hours. Additional 0.5 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the reaction mixture and they were stirred for 1 hour. The solvent was evaporated under reduced pressure. The residue was dissolved in 20 ml of ethanol. 2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they were stirred in hydrogen gas atmosphere for 19 hours. After the filtration, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
trimethylsilyldiazomethane hexane
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
trimethylsilyldiazomethane hexane
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:23])[CH2:10][CH:11]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:12]([OH:14])=[O:13])C1C=CC=CC=1.[CH3:24][Si](C=[N+]=[N-])(C)C.CCCCCC>CO.C1(C)C=CC=CC=1>[C:19]([O:18][C:16]([NH:15][CH:11]([C:12]([O:14][CH3:24])=[O:13])[CH2:10][C:9]([OH:8])=[O:23])=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
trimethylsilyldiazomethane hexane
Quantity
3.7 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-].CCCCCC
Step Three
Name
trimethylsilyldiazomethane hexane
Quantity
0.5 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-].CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
were stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 ml of ethanol
ADDITION
Type
ADDITION
Details
2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they
STIRRING
Type
STIRRING
Details
were stirred in hydrogen gas atmosphere for 19 hours
Duration
19 h
FILTRATION
Type
FILTRATION
Details
After the filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08278329B2

Procedure details

2.0 g (6.18 mmol) of 4-(benzyloxy)-2-[(t-butoxycarbonyl)amino]-4-oxobutanoic acid was dissolved in a solvent mixture of 6 ml of methanol and 12 ml of toluene. 3.7 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the obtained solution and they were stirred for 3 hours. Additional 0.5 ml of 2 M trimethylsilyldiazomethane/hexane solution was added to the reaction mixture and they were stirred for 1 hour. The solvent was evaporated under reduced pressure. The residue was dissolved in 20 ml of ethanol. 2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they were stirred in hydrogen gas atmosphere for 19 hours. After the filtration, the solvent was evaporated under reduced pressure to obtain the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
trimethylsilyldiazomethane hexane
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Name
trimethylsilyldiazomethane hexane
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:23])[CH2:10][CH:11]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:12]([OH:14])=[O:13])C1C=CC=CC=1.[CH3:24][Si](C=[N+]=[N-])(C)C.CCCCCC>CO.C1(C)C=CC=CC=1>[C:19]([O:18][C:16]([NH:15][CH:11]([C:12]([O:14][CH3:24])=[O:13])[CH2:10][C:9]([OH:8])=[O:23])=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
trimethylsilyldiazomethane hexane
Quantity
3.7 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-].CCCCCC
Step Three
Name
trimethylsilyldiazomethane hexane
Quantity
0.5 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-].CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
were stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
were stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 ml of ethanol
ADDITION
Type
ADDITION
Details
2.0 g of palladium carbon (10% w/v) was added to the obtained solution, and they
STIRRING
Type
STIRRING
Details
were stirred in hydrogen gas atmosphere for 19 hours
Duration
19 h
FILTRATION
Type
FILTRATION
Details
After the filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.